tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H32BN3O4 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse sources.
- Molecular Formula : C₁₆H₂₈BNO₄
- Molecular Weight : 309.21 g/mol
- CAS Number : 286961-14-6
- Purity : Typically >98% (by HPLC or GC)
- Melting Point : Approximately 116 °C
Synthesis
The synthesis of this compound typically involves the following steps:
- Reagents : The synthesis often utilizes tert-butyl carbamate and boronic acid derivatives.
- Methodology : Common methods include coupling reactions facilitated by palladium catalysts under inert atmospheres.
- Yield : The yield can vary but is often reported around 70%-80% depending on the reaction conditions.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key findings from recent studies include:
Anticancer Activity
Research indicates that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. Specifically:
- Mechanism : They may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Testing Method : Disc diffusion and broth microdilution methods were employed to assess efficacy against bacterial strains.
- Results : Moderate antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects:
- In Vitro Studies : The compound exhibited protective effects on neuronal cells exposed to oxidative stress.
- Mechanism of Action : It is hypothesized that the dioxaborolane group may confer antioxidant properties.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₈BNO₄ |
Molecular Weight | 309.21 g/mol |
CAS Number | 286961-14-6 |
Purity | >98% (HPLC) |
Melting Point | 116 °C |
Anticancer IC50 | Micromolar range |
Antibacterial Activity | Moderate against S. aureus |
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-15(9-11-22)23-13-14(12-21-23)20-26-18(4,5)19(6,7)27-20/h12-13,15H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQWENQPOSRWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007779 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877399-74-1 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877399-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate in pharmaceutical chemistry?
A: this compound (1) serves as a crucial intermediate in synthesizing various biologically active compounds, notably the anticancer drug crizotinib []. This highlights its importance in medicinal chemistry and drug development.
Q2: How was this compound synthesized and characterized in the study?
A: The research outlines a three-step synthesis of this compound, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate []. The synthesized compound's structure was confirmed using Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (1HNMR) spectroscopy [], essential techniques for structural elucidation in organic chemistry.
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